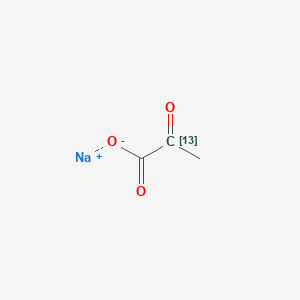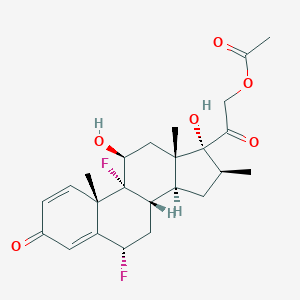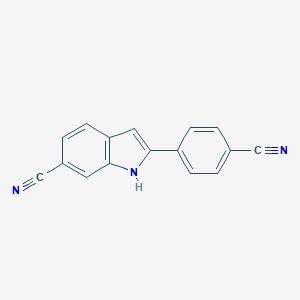
2-(4-Cyanophenyl)-1H-indole-6-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(4-Cyanophenyl)-1H-indole-6-carbonitrile” is a complex organic molecule that contains an indole ring, which is a common structure in many natural products and pharmaceuticals . The molecule also contains two cyanophenyl groups, which are aromatic rings with a cyano group (-C≡N) attached. These groups can participate in various chemical reactions and may influence the compound’s physical and chemical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the indole ring, possibly through a Fischer indole synthesis or some other method . The cyanophenyl groups could potentially be introduced through a nucleophilic substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the indole ring and the two cyanophenyl groups. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the exact structure.Chemical Reactions Analysis
The cyanophenyl groups in the molecule could potentially undergo various chemical reactions. For example, the cyano group could be hydrolyzed to form a carboxylic acid . The indole ring could also participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the cyanophenyl groups could increase its polarity, affecting its solubility in different solvents . The indole ring could contribute to its UV/Vis absorption properties .Applications De Recherche Scientifique
Biotechnological Production
Indoles, including 6-Cyano-2-(4-cyanophenyl)indole , have seen advances in their biotechnological production. They are used in industrial applications for flavor and fragrance, particularly in the food industry and perfumery. Biocatalytic approaches have been developed to convert indole into various derivatives, which can be used as natural colorants or have therapeutic potential .
Signaling Molecule in Microbial Communication
This compound plays a role as a signaling molecule in bacterial quorum sensing. It helps bacteria adapt and survive in their natural communities by facilitating communication between microbial species .
Pharmaceutical Chemistry
In pharmaceutical chemistry, substituted indoles are considered “privileged structures” due to their high-affinity binding to many receptors6-Cyano-2-(4-cyanophenyl)indole can be functionalized to create derivatives that exhibit antitumor, antibacterial, antiviral, or antifungal activities .
Antiviral Activity
Indole derivatives have been reported to possess antiviral activities. For instance, certain derivatives have shown inhibitory activity against influenza A and other viruses, indicating the potential of 6-Cyano-2-(4-cyanophenyl)indole in developing antiviral agents .
Anti-inflammatory and Anticancer Properties
The indole nucleus, present in 6-Cyano-2-(4-cyanophenyl)indole , is part of many bioactive compounds with clinical applications. These include anti-inflammatory and anticancer properties, making it a valuable compound for therapeutic development .
Antimicrobial and Antioxidant Applications
Indole derivatives are known for their antimicrobial and antioxidant activities. This makes 6-Cyano-2-(4-cyanophenyl)indole a candidate for research in treatments against microbial infections and oxidative stress-related conditions .
Mécanisme D'action
Target of Action
6-Cyano-2-(4-cyanophenyl)indole, also known as 2-(4-Cyanophenyl)-1H-indole-6-carbonitrile or 2-(p-Cyanophenyl)-Indole-6-carbonitrile, is primarily used as an antiprotozoal agent . .
Mode of Action
It is known that indole derivatives can interact with a variety of biological targets due to their diverse chemical structures .
Biochemical Pathways
Indole derivatives are known to have diverse biological activities, which suggests that they may affect multiple biochemical pathways .
Result of Action
As an antiprotozoal agent, it is likely to interfere with the growth or survival of protozoan organisms .
Orientations Futures
Propriétés
IUPAC Name |
2-(4-cyanophenyl)-1H-indole-6-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9N3/c17-9-11-1-4-13(5-2-11)16-8-14-6-3-12(10-18)7-15(14)19-16/h1-8,19H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZFPEVUESUWHSC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CC3=C(N2)C=C(C=C3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60499113 |
Source


|
| Record name | 2-(4-Cyanophenyl)-1H-indole-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60499113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Cyanophenyl)-1H-indole-6-carbonitrile | |
CAS RN |
28719-00-8 |
Source


|
| Record name | 2-(4-Cyanophenyl)-1H-indole-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60499113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

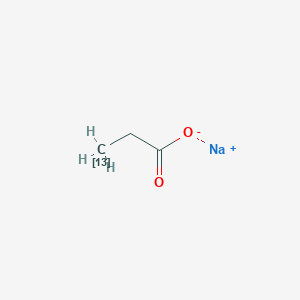

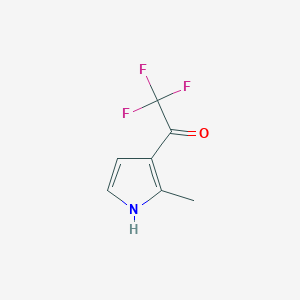
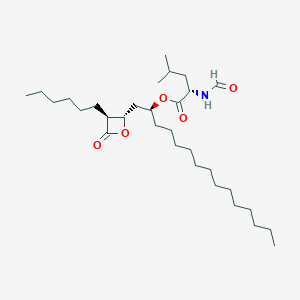

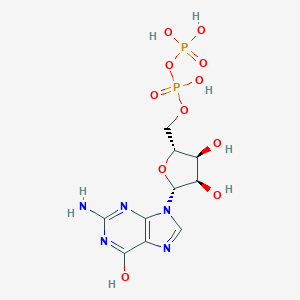


![N-[1-(Aminomethyl)cyclohexyl]aniline](/img/structure/B119247.png)



